Methyl 3-(methylamino)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-(methylamino)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C7H13NO2 It is a derivative of cyclobutane, featuring a methylamino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylamino)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with methylamine, followed by esterification with methanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylamino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylamino group to a nitro group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Methyl 3-(methylamino)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(methylamino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(methylamino)cyclobutane-1-carboxylate
- Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate
Comparison
Methyl 3-(methylamino)cyclobutane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 3-(methylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-8-6-3-5(4-6)7(9)10-2/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
CWZJMWXUQISDJG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C1)C(=O)OC |
Origin of Product |
United States |
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